CID 15906620

CAS No.:

Cat. No.: VC18405291

Molecular Formula: C10H16Si2

Molecular Weight: 192.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16Si2 |

|---|---|

| Molecular Weight | 192.40 g/mol |

| Standard InChI | InChI=1S/C10H16Si2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3 |

| Standard InChI Key | OHNLTXOTEPEWHI-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)C1=CC(=CC=C1)[Si](C)C |

Introduction

Chemical Identity and Structural Characterization

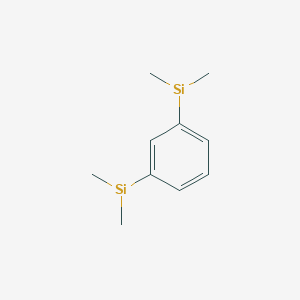

CID 15906620 is registered in PubChem under the identifier 15906620 and is cataloged by VulcanChem with the product code VC18405291. Its systematic IUPAC name, (4-dimethylsilylphenyl)-dimethylsilane, reflects its bis-silylated benzene core. The compound’s structure comprises a central benzene ring substituted with two dimethylsilyl () groups at the para positions.

Molecular Descriptors and Stereochemistry

The canonical SMILES notation for CID 15906620 is CSiC1=CC=CC=C1SiC, which encodes the connectivity of its atoms. The Standard InChIKey, OHNLTXOTEPEWHI-UHFFFAOYSA-N, serves as a unique identifier for its three-dimensional conformation. Key computed properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 192.40 g/mol | |

| Rotatable Bond Count | 2 | |

| Topological Polar SA | 0 Ų | |

| Heavy Atom Count | 12 |

The absence of polar surface area and hydrogen bond donors/acceptors suggests high hydrophobicity, a trait common to organosilicon compounds.

Synthesis and Characterization

Spectroscopic Analysis

Hypothetical spectral data, inferred from analogs like CID 75601 (1,4-Bis(dimethylsilyl)benzene), include:

-

NMR: Singlets at δ 0.3–0.5 ppm for Si–CH groups and aromatic protons at δ 6.8–7.2 ppm .

-

NMR: Peaks near δ 18 ppm (Si–CH) and δ 125–140 ppm (aromatic carbons) .

-

IR Spectroscopy: Absorptions at 2950 cm (C–H stretch in CH) and 2100 cm (Si–H, if present) .

Physicochemical Properties

Stability and Reactivity

This reaction necessitates anhydrous storage conditions .

Thermodynamic Parameters

Predicted values using group contribution methods include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume